alpha-Turmerone

Description

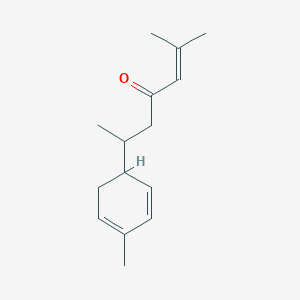

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(4-methylcyclohexa-2,4-dien-1-yl)hept-2-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-7,9,13-14H,8,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCANRBEOZQNAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=C1)C(C)CC(=O)C=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318238 |

Source

|

| Record name | α-Turmerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82508-15-4 |

Source

|

| Record name | α-Turmerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82508-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Turmerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082508154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Turmerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-TURMERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B9ZC6EB6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Turmerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

α-Turmerone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of alpha-turmerone, a bioactive sesquiterpenoid predominantly found in the essential oil of Curcuma longa (turmeric). It details the natural sources of this compound, presenting quantitative data on its prevalence. Furthermore, this document outlines detailed experimental protocols for the extraction of turmeric essential oil and the subsequent isolation and purification of α-turmerone. The guide also explores the molecular mechanism of action, illustrating the putative signaling pathways modulated by turmerones, which are of significant interest in drug development due to their anti-inflammatory and neuroprotective properties.

Natural Sources of α-Turmerone

The primary natural source of α-turmerone is the rhizome of Curcuma longa, a perennial herbaceous plant belonging to the ginger family (Zingiberaceae).[1][2][3] The concentration of α-turmerone can vary depending on several factors, including the geographical origin, whether the rhizome is fresh or dried, and the extraction method employed.[4]

The essential oil of turmeric is particularly rich in turmerones, including α-turmerone, β-turmerone, and ar-turmerone (B1667624) (aromatic turmerone).[1][5] Studies have shown that fresh turmeric rhizomes tend to yield a higher percentage of α-turmerone compared to dried rhizomes.[4]

Table 1: α-Turmerone Content in Curcuma longa

| Plant Part | Preparation | Extraction Method | α-Turmerone Content (%) | Other Major Components | Reference |

| Rhizome | Fresh | Essential Oil (GC-MS) | 20.5 | ar-Turmerone (24.4), β-Turmerone (11.1) | [4] |

| Rhizome | Dry | Essential Oil (GC-MS) | Minor component | ar-Turmerone (21.4), α-Santalene (7.2) | [4] |

| Rhizome | Fresh | Oleoresin (GC-MS) | 53.4 | β-Turmerone (18.1), ar-Turmerone (6.2) | [4] |

| Rhizome | Dry | Oleoresin (GC-MS) | 6.5 | ar-Turmerone (9.6), α-Santalene (7.8) | [4] |

| Rhizomes | Not Specified | Essential Oil (CO2 Extracted) | 25.60 | ar-Turmerone (19.40), β-Turmerone (14.80) | [6] |

| Rhizomes | Not Specified | Essential Oil (Hydrodistillation) | 13.6 - 31.5 | ar-Turmerone (6.8 - 32.5), β-Turmerone (4.8 - 18.4) | [7] |

Isolation of α-Turmerone

The isolation of α-turmerone from its natural source, primarily turmeric essential oil, is a multi-step process involving extraction followed by purification.

Extraction of Turmeric Essential Oil

Several methods can be employed to extract the essential oil from Curcuma longa rhizomes. The choice of method can influence the yield and composition of the oil.

2.1.1. Steam Distillation

A common and traditional method for extracting essential oils.

-

Protocol:

-

Fresh or dried turmeric rhizomes are ground into a coarse powder.

-

The ground material is packed into a still.

-

Pressurized steam is passed through the plant material.

-

The steam ruptures the oil-containing sacs, releasing the volatile essential oil.

-

The mixture of steam and oil vapor is then cooled.

-

Upon condensation, the essential oil, being immiscible with water, is separated from the hydrosol.

-

2.1.2. Supercritical Fluid Extraction (SFE) with CO2

This method uses supercritical carbon dioxide as a solvent and is known for yielding high-quality extracts.

-

Protocol:

-

Ground turmeric rhizomes are placed in an extraction vessel.

-

Liquid CO2 is heated and pressurized to its supercritical state.

-

The supercritical CO2 is passed through the plant material, where it dissolves the essential oil.

-

The pressure is then reduced, causing the CO2 to return to a gaseous state and evaporate, leaving behind the pure essential oil.

-

Purification of α-Turmerone

Once the essential oil is obtained, further purification is required to isolate α-turmerone from other components like β-turmerone and ar-turmerone.

2.2.1. Fractional Distillation

This technique separates compounds based on their different boiling points.

-

Protocol:

-

The turmeric essential oil is heated in a fractional distillation apparatus.

-

As the temperature rises, components with lower boiling points vaporize first.

-

The vapor travels up a fractionating column, which allows for multiple successive distillations.

-

Fractions are collected at different temperature ranges, enriching the concentration of specific turmerones in each fraction.

-

2.2.2. Column Chromatography

A widely used method for the separation of individual compounds from a mixture.

-

Protocol:

-

A glass column is packed with a stationary phase, typically silica (B1680970) gel.[8]

-

The turmeric essential oil, dissolved in a small amount of a non-polar solvent, is loaded onto the top of the column.

-

A mobile phase (eluent), which is a solvent or a mixture of solvents, is passed through the column. A common mobile phase for separating turmerones is a mixture of n-hexane and ethyl acetate.[9]

-

The different components of the essential oil travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.

-

Fractions are collected as the eluent exits the column.

-

Each fraction is analyzed (e.g., by TLC or GC-MS) to identify the fractions containing pure α-turmerone.

-

2.2.3. Preparative High-Performance Liquid Chromatography (HPLC)

A high-resolution separation technique for isolating pure compounds.

-

Protocol:

-

A preparative HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column) is used.[10][11]

-

A concentrated fraction of turmerones from a previous purification step is dissolved in the mobile phase.

-

The sample is injected into the HPLC system.

-

A mobile phase, often a gradient of acetonitrile (B52724) and water, is pumped through the column to separate the compounds.[12]

-

The eluent is monitored by a detector (e.g., UV), and fractions corresponding to the α-turmerone peak are collected.

-

Experimental Workflows and Signaling Pathways

Experimental Workflow for α-Turmerone Isolation

The following diagram illustrates a typical workflow for the isolation of α-turmerone from turmeric rhizomes.

Caption: Workflow for the isolation of α-turmerone.

Putative Signaling Pathway of Turmerones

Research, primarily on ar-turmerone, has elucidated its anti-inflammatory effects through the modulation of key signaling pathways. Due to their structural similarity, it is highly probable that α-turmerone exerts its biological effects through similar mechanisms. The following diagram illustrates the inhibition of pro-inflammatory signaling pathways by turmerones in response to a stimulus like lipopolysaccharide (LPS) or amyloid-beta (Aβ).[1][4]

Caption: Putative mechanism of α-turmerone's anti-inflammatory action.

Conclusion

α-Turmerone is a valuable natural compound with significant therapeutic potential. This guide has provided a detailed overview of its primary natural source, Curcuma longa, and has outlined robust methodologies for its extraction and isolation. The elucidation of its putative mechanism of action through the inhibition of pro-inflammatory signaling pathways, such as NF-κB and MAPK, provides a strong rationale for its further investigation and development as a novel therapeutic agent. The presented protocols and data serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Turmerones: isolation from turmeric and their structure determination - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Turmeronols (A and B) from Curcuma longa have anti-inflammatory effects in lipopolysaccharide-stimulated BV-2 microglial cells by reducing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Turmerone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Turmerone, a sesquiterpenoid compound predominantly found in the essential oil of Curcuma longa (turmeric), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of α-turmerone, with a focus on its anti-inflammatory, neuroprotective, and anticancer effects. Detailed summaries of its quantitative properties are presented in tabular format for easy reference. Furthermore, this guide elucidates the molecular mechanisms underlying its biological actions through signaling pathway diagrams and outlines the experimental methodologies used to ascertain these properties.

Chemical Structure and Identification

This compound is a monocyclic sesquiterpenoid ketone. Its chemical identity is defined by the following identifiers:

-

IUPAC Name : 2-methyl-6-(4-methylcyclohexa-2,4-dien-1-yl)hept-2-en-4-one[1]

-

SMILES : CC1=CCC(C=C1)C(C)CC(=O)C=C(C)C[1]

Physicochemical Properties

The chemical and physical properties of α-turmerone are summarized in the tables below, providing essential data for experimental design and drug development.

Table 1: General Chemical Properties of α-Turmerone

| Property | Value | Source |

| Molecular Weight | 218.33 g/mol | [1][2] |

| Monoisotopic Mass | 218.167065321 Da | [1] |

| CAS Number | 82508-15-4 | [1] |

| InChI Key | XOCANRBEOZQNAQ-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties of α-Turmerone

| Property | Value | Conditions | Source |

| Boiling Point | 318.00 to 320.00 °C | @ 730.00 mm Hg (estimated) | [3] |

| Vapor Pressure | 0.000340 mmHg | @ 25.00 °C (estimated) | [3] |

| Flash Point | 251.00 °F (121.60 °C) | TCC (estimated) | [3] |

| logP (o/w) | 3.749 (estimated) | [3] |

Table 3: Solubility of α-Turmerone

| Solvent | Solubility | Conditions | Source |

| Water | 0.4567 mg/L | @ 25 °C (estimated) | [3] |

| Alcohol | Soluble | [3] | |

| n-Hexane | High | [4] | |

| Methanol | Moderate | [4] | |

| Ethanol | Moderate | [4] | |

| Acetone | Low | [4] |

Table 4: Spectral Data of α-Turmerone

| Technique | Key Data Points | Source |

| GC-MS | Major fragments at m/z 121 and 218 | [1] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by targeting the NF-κB signaling pathway. It suppresses the production of various pro-inflammatory cytokines and enzymes.

The diagram below illustrates the inhibitory effect of α-turmerone on the NF-κB signaling pathway.

Caption: α-Turmerone inhibits NF-κB signaling.

Neuroprotective Effects

This compound has shown promise in neuroprotection, partly through its anti-inflammatory action in the central nervous system. It has been observed to protect neurons from amyloid-beta (Aβ)-induced toxicity and to promote the proliferation and differentiation of neural stem cells.

The workflow for assessing the neuroprotective effects of α-turmerone is depicted below.

Caption: Assessing α-turmerone's neuroprotection.

Anticancer Activity

This compound exhibits anticancer properties by inducing apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to inhibit the proliferation and mobility of cancer cells.

The logical relationship of α-turmerone's pro-apoptotic effect is shown below.

Caption: α-Turmerone's anticancer mechanism.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are outlines of common methodologies used to evaluate the biological activities of α-turmerone.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of α-turmerone on cancer cell lines and its protective effects on neurons.

-

Cell Seeding : Plate cells (e.g., K562 leukemia cells or primary neurons) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of α-turmerone (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours). For neuroprotection studies, co-treatment with a neurotoxic agent (e.g., Aβ) is performed.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization : Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control.

NF-κB Translocation Assay (Immunofluorescence)

This protocol visualizes the effect of α-turmerone on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Culture and Treatment : Grow cells on coverslips in a multi-well plate. Treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of α-turmerone.

-

Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking : Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation : Incubate with a primary antibody specific for the NF-κB p65 subunit.

-

Secondary Antibody Incubation : Incubate with a fluorescently-labeled secondary antibody.

-

Nuclear Staining : Stain the nuclei with a fluorescent nuclear dye (e.g., DAPI).

-

Imaging : Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis : Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Cytokine Quantification (ELISA)

This protocol measures the levels of pro-inflammatory cytokines in cell culture supernatants or biological fluids.

-

Sample Collection : Collect cell culture supernatants after treatment with α-turmerone and/or an inflammatory stimulus.

-

ELISA Procedure : Perform a sandwich ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6). This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding samples and standards.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Absorbance Measurement : Measure the absorbance at the appropriate wavelength.

-

Data Analysis : Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory, neuroprotective, and anticancer properties. Its ability to modulate key signaling pathways, particularly the NF-κB pathway, underscores its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological applications of this multifaceted molecule. Further in-vivo studies and clinical trials are warranted to translate these preclinical findings into novel therapeutic strategies.

References

- 1. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective induction of apoptosis by ar-turmerone isolated from turmeric (Curcuma longa L) in two human leukemia cell lines, but not in human stomach cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Biosynthesis of α-Turmerone in Curcuma longa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biosynthetic pathway of α-turmerone, a bioactive sesquiterpenoid found in the essential oil of Curcuma longa (turmeric). While the biochemistry of curcuminoids in turmeric is well-documented, the pathway leading to its significant volatile constituents, such as α-turmerone, is an area of ongoing research. This document synthesizes current knowledge on the enzymatic steps, intermediate compounds, and relevant quantitative data. Detailed experimental protocols for the analysis and functional characterization of key enzymes are provided to facilitate further research and application in drug development and metabolic engineering.

Introduction

Curcuma longa L., a member of the Zingiberaceae family, is renowned for its rhizomes, which are the source of the spice turmeric. Beyond its culinary use, turmeric has a long history in traditional medicine, largely attributed to its curcuminoid content. However, the essential oil of turmeric, rich in sesquiterpenoids like α-turmerone, β-turmerone, and ar-turmerone, also exhibits significant biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. Understanding the biosynthesis of these compounds is critical for their potential biotechnological production and for enhancing their content in C. longa through metabolic engineering. This guide focuses specifically on the biosynthesis of α-turmerone.

The α-Turmerone Biosynthetic Pathway

The biosynthesis of α-turmerone, a C15 sesquiterpenoid, originates from the general isoprenoid pathway. The core pathway involves the cyclization of farnesyl pyrophosphate (FPP) followed by oxidative modifications.

Upstream Pathway: Formation of Farnesyl Pyrophosphate (FPP)

Like all sesquiterpenoids in plants, the biosynthesis of α-turmerone begins with the production of the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. Three molecules of IPP and DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

Core Biosynthetic Pathway to α-Turmerone

The dedicated pathway to α-turmerone from FPP involves three key enzymatic steps:

-

Cyclization: A sesquiterpene synthase catalyzes the cyclization of the linear FPP molecule to form the cyclic sesquiterpene, (-)-α-zingiberene.

-

Hydroxylation: An oxidase, likely a cytochrome P450 monooxygenase, hydroxylates (-)-α-zingiberene.

-

Dehydrogenation: A currently unidentified dehydrogenase oxidizes the hydroxylated intermediate to form the ketone group characteristic of (+)-α-turmerone.[1][2]

The key enzyme initiating the specific pathway to α-turmerone is the α-zingiberene/β-sesquiphellandrene synthase (ZSS) . This enzyme has been functionally characterized and is responsible for producing the direct precursors of α- and β-turmerone.[1] While an α-zingiberene/β-sesquiphellandrene oxidase activity has been demonstrated, the specific gene encoding this enzyme and the subsequent dehydrogenase have not yet been definitively identified.[1][3]

Quantitative Data

The concentration of α-turmerone and its precursors can vary significantly depending on the C. longa cultivar, tissue type, and environmental conditions. The following tables summarize available quantitative data from the literature.

Table 1: Concentration of α-Turmerone and Related Sesquiterpenoids in Curcuma longa Rhizome Essential Oil

| Compound | Concentration Range (% of Essential Oil) | Cultivar/Region | Reference |

| α-Turmerone | 13.6 - 31.5% | North Alabama Varieties (CL3, CL5, CL9, CL10, CL11) | [4] |

| α-Turmerone | 20.5% | Fresh Rhizome (India) | |

| α-Turmerone | 10.05% (± 2.90%) | Brazilian Varieties | [5] |

| ar-Turmerone | 6.8 - 32.5% | North Alabama Varieties | [4] |

| ar-Turmerone | 24.4% | Fresh Rhizome (India) | |

| ar-Turmerone | 40.00% (± 13.20%) | Brazilian Varieties | [5] |

| β-Turmerone | 4.8 - 18.4% | North Alabama Varieties | [4] |

| β-Turmerone | 11.1% | Fresh Rhizome (India) | |

| (-)-α-Zingiberene | 0.8 - 12.5% | North Alabama Varieties | [4] |

| (-)-β-Sesquiphellandrene | 0.7 - 8.0% | North Alabama Varieties | [4] |

Table 2: Absolute Quantification of α-Turmerone in Commercial Turmeric Samples

| Sample Origin | α-Turmerone (mg/g of dry rhizome) | Reference |

| Commercial Sample 3 | 30.27 | [6] |

| Commercial Sample 6 | 18.54 | [6] |

| Commercial Sample 9 | 25.68 | [6] |

| Commercial Sample 10 | 20.31 | [6] |

| Commercial Sample 11 | 28.93 | [6] |

| Commercial Sample 12 | 22.46 | [6] |

Experimental Protocols

Heterologous Expression and Functional Characterization of α-Zingiberene/β-Sesquiphellandrene Synthase

This protocol is adapted from methodologies used for characterizing terpene synthases from the Zingiberaceae family.[7][8]

Objective: To express the candidate synthase gene in a microbial host and analyze the enzymatic products to confirm its function.

Workflow Diagram:

Methodology:

-

Gene Isolation and Cloning:

-

Extract total RNA from young C. longa rhizomes.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the putative α-zingiberene/β-sesquiphellandrene synthase gene using specific primers designed from transcriptome data.

-

Clone the PCR product into a suitable expression vector, such as pET for E. coli or pESC for Saccharomyces cerevisiae.

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)) or yeast strain.

-

Grow the transformed cells in an appropriate medium to a target optical density (e.g., OD600 of 0.6-0.8).

-

Induce protein expression with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG for E. coli) and incubate at a lower temperature (e.g., 16-20°C) for several hours to overnight to enhance soluble protein production.

-

-

Enzyme Assay:

-

Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable buffer.

-

Clarify the lysate by centrifugation to obtain the crude protein extract.

-

Set up the enzyme assay in a glass vial containing the crude protein extract, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT), and the substrate farnesyl pyrophosphate (FPP).

-

Overlay the reaction mixture with an organic solvent (e.g., hexane (B92381) or pentane) to trap the volatile terpene products.

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for 1-2 hours.

-

-

Product Analysis:

-

Vortex the reaction vial to mix thoroughly and separate the organic layer.

-

Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify the products by comparing their mass spectra and retention indices with those of authentic standards of (-)-α-zingiberene and (-)-β-sesquiphellandrene.

-

Quantification of α-Turmerone in C. longa Rhizome by GC-MS

This protocol is a generalized procedure based on established methods for analyzing volatile compounds in turmeric.[6]

Objective: To extract and quantify the amount of α-turmerone in a given sample of C. longa rhizome.

Methodology:

-

Sample Preparation and Extraction:

-

Obtain fresh or dried C. longa rhizomes. If fresh, wash, slice, and either use directly or freeze-dry. If dried, grind into a fine powder.

-

Perform hydrodistillation or solvent extraction (e.g., with ethanol (B145695) or hexane) on a known weight of the rhizome material to obtain the essential oil or oleoresin. For quantitative analysis, pressurized liquid extraction (PLE) can provide high efficiency.[6]

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C) for a few minutes, then ramp up to a higher temperature (e.g., 240-280°C) at a rate of 3-10°C/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of α-turmerone of known concentrations.

-

Inject the prepared sample extract and the standards into the GC-MS.

-

Identify the α-turmerone peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

-

Calculate the concentration of α-turmerone in the sample by comparing its peak area to the calibration curve.

-

Conclusion and Future Perspectives

The biosynthesis of α-turmerone in Curcuma longa proceeds from FPP via the intermediate (-)-α-zingiberene. The initial cyclization is catalyzed by α-zingiberene/β-sesquiphellandrene synthase. Subsequent oxidation steps, involving an oxidase and a dehydrogenase, lead to the final product. While the synthase has been identified, the enzymes responsible for the oxidative modifications remain to be fully characterized.

For researchers in drug development, a deeper understanding of this pathway offers opportunities for the biotechnological production of α-turmerone and related compounds, potentially through microbial fermentation using engineered strains expressing the C. longa biosynthetic genes. For plant scientists, this knowledge is crucial for developing new C. longa cultivars with enhanced levels of specific bioactive sesquiterpenoids through marker-assisted selection or genetic engineering.

Future research should focus on:

-

The identification and functional characterization of the α-zingiberene oxidase and the final dehydrogenase in the pathway.

-

Elucidation of the regulatory mechanisms that control the expression of these biosynthetic genes in different tissues and under various environmental conditions.

-

Exploring the substrate flexibility of the identified enzymes to potentially generate novel turmerone analogs with enhanced therapeutic properties.

This guide provides a solid foundation for these future endeavors, consolidating the current understanding and providing the necessary technical details to advance the study of α-turmerone biosynthesis.

References

- 1. Suites of Terpene Synthases Explain Differential Terpenoid Production in Ginger and Turmeric Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suites of Terpene Synthases Explain Differential Terpenoid Production in Ginger and Turmeric Tissues | PLOS One [journals.plos.org]

- 4. Variation in the Chemical Composition of Five Varieties of Curcuma longa Rhizome Essential Oils Cultivated in North Alabama [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In--Depth Technical Guide to the In Vitro Mechanism of Action of alpha-Turmerone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro mechanisms of action of alpha-turmerone, a major bioactive sesquiterpenoid isolated from the rhizome of Curcuma longa (turmeric). The focus is on its well-documented anti-proliferative effects and its role in modulating drug transport proteins. All data is derived from published in vitro studies, with detailed experimental protocols and visual representations of key pathways to support further research and development.

Anti-proliferative and Pro-apoptotic Effects in Cancer Cell Lines

This compound has demonstrated significant, dose-dependent anti-proliferative activity against various human cancer cell lines.[1][2] Notably, these cytotoxic effects are selective for cancer cells, with minimal impact observed on normal human skin fibroblasts.[1] The primary mechanism underlying this anti-proliferative activity is the induction of apoptosis through the activation of the caspase cascade.[1][2][3]

1.1 Molecular Mechanism of Apoptosis Induction

The pro-apoptotic action of this compound in cancer cells, particularly in the MDA-MB-231 human breast cancer cell line, involves a multi-faceted approach targeting key cell cycle and apoptosis regulators.[1]

-

Downregulation of Cyclin D1: this compound treatment significantly reduces the expression of Cyclin D1, a protein crucial for cell cycle progression, thereby contributing to cell cycle arrest.[4]

-

Activation of Caspase Cascade: The compound triggers apoptosis by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[1][3] This is evidenced by a significant decrease in the levels of procaspase-8 (initiator caspase of the extrinsic pathway) and procaspase-9 (initiator caspase of the intrinsic pathway).[1][2] The activation of these initiator caspases converges to activate procaspase-3, the primary executioner caspase, which then orchestrates the dismantling of the cell, leading to apoptosis.[1][2]

Caption: α-Turmerone induces apoptosis by inhibiting Cyclin D1 and activating caspases.

1.2 Quantitative Anti-proliferative Data

The concentration required for 50% growth inhibition (IC₅₀) highlights the potency and selectivity of this compound.

| Cell Line | Cell Type | IC₅₀ (µg/mL) after 48h[1] |

| HepG2 | Human Hepatoma | 30.2 |

| MCF-7 | Human Breast Adenocarcinoma (ER+) | 41.8 |

| MDA-MB-231 | Human Breast Adenocarcinoma (ER-) | 29.5 |

| Normal Skin Fibroblasts | Human Normal Fibroblasts | > 100 |

Modulation of Drug Efflux Pumps: P-glycoprotein Inhibition

Beyond direct cytotoxicity, this compound influences the activity of transmembrane transporters like P-glycoprotein (P-gp), a key player in multidrug resistance and a determinant of drug bioavailability.

2.1 Mechanism of P-gp Inhibition

In vitro studies using human intestinal epithelial Caco-2 cells, a standard model for drug absorption, show that this compound can significantly inhibit the efflux activity of P-gp.[5] By blocking P-gp, this compound prevents the pumping of substrate drugs out of the cell, thereby increasing their intracellular concentration and enhancing their potential efficacy.[5] This was demonstrated by a reduction in the efflux of rhodamine-123, a known P-gp substrate.[5] This mechanism suggests that this compound could be used as a bioenhancer for chemotherapeutic agents that are subject to P-gp-mediated resistance.

Caption: α-Turmerone blocks the P-gp efflux pump, increasing intracellular drug levels.

2.2 Quantitative P-gp Inhibition Data

The inhibitory effect of this compound on P-gp activity in Caco-2 cells was quantified by measuring the efflux of rhodamine-123.

| Compound | Concentration | % Inhibition of Rhodamine-123 Efflux[5] |

| α-Turmerone | 50 µg/mL | 32% |

| α-Turmerone | 100 µg/mL | 40% |

| Verapamil (B1683045) (Control) | 100 µM | 48% |

Detailed Experimental Protocols

The following are methodologies for key in vitro experiments used to elucidate the mechanism of action of this compound.

3.1 Cell Proliferation Assay

-

Cell Lines: Human cancer cell lines (HepG2, MCF-7, MDA-MB-231) and normal skin fibroblasts.[1]

-

Treatment: Cells are treated with serial dilutions of this compound (ranging from 3.125 to 100 µg/mL) or a vehicle control (e.g., 0.5% DMSO) for 48 hours.[1][2]

-

Analysis: Cell viability or proliferation is assessed using a standard method such as MTT or WST-1 assay, with results expressed as a percentage of the vehicle-treated control. IC₅₀ values are calculated from the dose-response curves.

3.2 Cell Cycle Analysis by Flow Cytometry This protocol details the procedure for analyzing the distribution of cells in different phases of the cell cycle following treatment.

Caption: Workflow for preparing and analyzing cell cycle distribution via flow cytometry.

3.3 DNA Fragmentation Assay

-

Cell Line: MDA-MB-231 cells are seeded in a 100 mm culture dish (1 x 10⁶ cells) and allowed to attach for 24 hours.[1][2]

-

Treatment: Cells are treated with this compound (40–80 µg/mL) or a vehicle control (0.4% v/v ethanol) for 48 hours.[1][2]

-

DNA Extraction: Both floating and attached cells are harvested and washed with cold PBS.[1][2] The cell pellet is lysed with 200 µL of DNA lysis buffer (200 mM Tris-HCl, 100 mM EDTA, 1% SDS, pH 8.3) for 15 minutes at 37°C.[1][2]

-

Analysis: The lysate is centrifuged, and the supernatant containing fragmented DNA is collected and typically analyzed by agarose (B213101) gel electrophoresis, which will show a characteristic "ladder" pattern in apoptotic cells.[1]

3.4 Western Blot Analysis

-

Cell Line: MDA-MB-231.[1]

-

Protein Extraction: Following treatment with this compound, cells are lysed with a whole-cell extraction buffer (e.g., 2% SDS, 10% glycerol, 625 mM Tris–HCl, pH 6.8).[2]

-

Analysis: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for target proteins (e.g., Cyclin D1, procaspase-3, procaspase-8, procaspase-9) and a loading control (e.g., β-actin).[1] Detection is performed using secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

3.5 P-gp Transport Assay

-

Cell Line: Caco-2 human intestinal epithelial cells (passages 35–46) are cultured on Transwell inserts to form a confluent monolayer.[5]

-

Assay: The efflux of a fluorescent P-gp substrate, rhodamine-123, is measured.[5]

-

Procedure: Cell monolayers are pre-treated with this compound (e.g., 50 or 100 µg/mL) or a known P-gp inhibitor like verapamil for 30 minutes.[5] Rhodamine-123 is then added, and its transport from the basolateral to the apical chamber is quantified over time using a fluorescence plate reader. A reduction in transported rhodamine-123 indicates P-gp inhibition.[5]

References

- 1. Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifekey.com.au [lifekey.com.au]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Turmerones on Curcumin Transportation and P-Glycoprotein Activities in Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity Screening of alpha-Turmerone

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Turmerone, a bioactive sesquiterpenoid predominantly found in the essential oil of Curcuma longa (turmeric), has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound and its closely related isomer, aromatic (ar)-turmerone. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways. This document aims to facilitate further investigation into the therapeutic potential of this compound.

Biological Activities of this compound and ar-Turmerone (B1667624)

This compound and ar-turmerone exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antioxidant effects. The following sections summarize the key findings and present quantitative data in structured tables.

Anti-Cancer Activity

Both this compound and ar-turmerone have demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1][2][3] The primary mechanism of action appears to be the induction of apoptosis.[1][2]

Table 1: Cytotoxic Activity of this compound and ar-Turmerone against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| This compound | HepG2 | Human Hepatoma | 11.0 - 41.8 µg/mL | [2][4] |

| MCF-7 | Human Breast Adenocarcinoma | 11.0 - 41.8 µg/mL | [2][4] | |

| MDA-MB-231 | Human Breast Adenocarcinoma | 11.0 - 41.8 µg/mL | [2][4] | |

| ar-Turmerone | K562 | Human Chronic Myelogenous Leukemia | 20 - 50 µg/mL | [1][5] |

| L1210 | Mouse Lymphocytic Leukemia | 20 - 50 µg/mL | [1][5] | |

| U937 | Human Histiocytic Lymphoma | 20 - 50 µg/mL | [1][5] | |

| RBL-2H3 | Rat Basophilic Leukemia | 20 - 50 µg/mL | [1][5] | |

| T47D | Human Breast Cancer | 26.36 ± 1.55 µg/mL | [6] |

Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Studies have shown that this compound can induce apoptosis in MDA-MB-231 breast cancer cells, which is associated with a decrease in the expression of pro-caspases-3, -8, and -9.[2] Furthermore, ar-turmerone has been reported to inhibit the invasion of breast cancer cells by suppressing the PI3K/Akt signaling pathway.[6]

Anti-Inflammatory Activity

This compound and its related compounds exhibit potent anti-inflammatory properties by modulating key inflammatory signaling pathways.[7][8] They have been shown to inhibit the production of pro-inflammatory cytokines and enzymes.[7][8]

ar-Turmerone has been demonstrated to alleviate skin inflammation in HaCaT keratinocytes by inactivating the Hedgehog signaling pathway.[9][10] It dose-dependently suppressed proliferation and reduced the TNF-α-mediated production of interleukin (IL)-1β, IL-6, and IL-8 at concentrations ranging from 5 to 20 µM.[10][11]

In microglia, ar-turmerone suppresses the amyloid-beta (Aβ)-induced inflammatory response by inhibiting the NF-κB, JNK, and p38 MAPK signaling pathways.[8] Turmeronols, other sesquiterpenoids from Curcuma longa, have also been shown to inhibit the production of nitric oxide (NO) and inflammatory cytokines in LPS-stimulated microglial cells by reducing the activation of the IKK/NF-κB signaling pathway.[12]

Neuroprotective Activity

The neuroprotective effects of turmerones are an active area of research, with promising results in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13][14][15]

ar-Turmerone and its derivatives have been shown to protect dopaminergic neurons, relevant to Parkinson's disease, by activating the Nrf2 pathway, which enhances cellular antioxidant potency.[14][15][16] In a model of Alzheimer's disease, ar-turmerone demonstrated neuroprotective effects by inhibiting TLR4/NF-κB-mediated neuroinflammation in primary hippocampal neurons at concentrations of 30, 100, and 300 µM.[17] Furthermore, ar-turmerone has been found to stimulate the proliferation and differentiation of neural stem cells, suggesting a potential for neural regeneration.[13][18]

Antioxidant Activity

This compound and ar-turmerone possess significant antioxidant properties.[19][20] They have been shown to be effective radical scavengers.[20] The essential oil of turmeric, rich in these compounds, has demonstrated considerable antioxidant activity in various assays.[19][21] Oral administration of turmeric oil in mice led to an increase in the levels of glutathione (B108866) and antioxidant enzymes such as superoxide (B77818) dismutase and glutathione reductase.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological activity screening of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 3.125 to 100 µg/ml) for a specified period (e.g., 48 hours).[2] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify apoptosis induced by this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

-

Cell Treatment: Treat cells (e.g., MDA-MB-231) with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Live cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

-

Western Blotting

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways modulated by this compound.

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB, cleaved caspase-3, Shh, Gli1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the changes in gene expression levels of target genes in response to this compound treatment.

Procedure:

-

RNA Extraction: Treat cells with this compound and then extract total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the target genes (e.g., IL-1β, IL-6, TNF-α, Shh, Gli1).

-

Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through the modulation of various intracellular signaling pathways. This section provides visual representations of these pathways and a general workflow for screening biological activity.

NF-κB Signaling Pathway in Inflammation

ar-Turmerone has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8] The diagram below illustrates the inhibitory effect of ar-turmerone on this pathway.

Caption: Inhibition of the NF-κB signaling pathway by ar-turmerone.

Hedgehog Signaling Pathway in Keratinocytes

ar-Turmerone has been shown to inactivate the Hedgehog signaling pathway in HaCaT keratinocytes, contributing to its anti-proliferative and anti-inflammatory effects.[9][10]

Caption: Inactivation of the Hedgehog signaling pathway by ar-turmerone.

General Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for screening the biological activity of a compound like this compound.

Caption: General workflow for screening the biological activity of this compound.

Conclusion

This compound and its related compounds have demonstrated a wide array of promising biological activities, making them attractive candidates for further therapeutic development. This technical guide provides a foundational resource for researchers by consolidating key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular mechanisms. The information presented herein is intended to streamline the process of biological activity screening and foster continued research into the pharmacological potential of these natural compounds. Further in-depth studies, particularly in vivo efficacy and safety evaluations, are warranted to translate these preclinical findings into clinical applications.

References

- 1. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lifekey.com.au [lifekey.com.au]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer potential of turmeric (Curcuma longa)... | F1000Research [f1000research.com]

- 7. This compound Standard|For Research Use Only [benchchem.com]

- 8. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Turmeronols (A and B) from Curcuma longa have anti-inflammatory effects in lipopolysaccharide-stimulated BV-2 microglial cells by reducing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caringsunshine.com [caringsunshine.com]

- 14. neurosciencenews.com [neurosciencenews.com]

- 15. sciencedaily.com [sciencedaily.com]

- 16. news-medical.net [news-medical.net]

- 17. TLR4/NF-κB-Mediated Anti-Inflammatory and Cognitive Protective Actions of Curcuma longa and Ar-turmerone in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 20. Free radical scavenging capacity, antibacterial activity and essential oil composition of turmeric (Curcuma domestica) varieties grown in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparative study of chemical composition and antioxidant activity of fresh and dry rhizomes of turmeric (Curcuma longa Linn.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Anti-Inflammatory Potential of Alpha-Turmerone: A Mechanistic Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alpha-turmerone, a bioactive sesquiterpenoid predominantly found in the essential oil of Curcuma longa (turmeric), has garnered significant scientific interest for its pharmacological properties. This document provides a comprehensive technical overview of the preliminary anti-inflammatory effects of this compound and its aromatic analog, ar-turmerone (B1667624). It details the molecular mechanisms of action, focusing on the modulation of key signaling pathways, and presents quantitative data on its inhibitory effects on various inflammatory mediators. Furthermore, this guide furnishes detailed experimental protocols for in vitro and in vivo models used to assess its anti-inflammatory activity, alongside visual representations of the implicated signaling cascades and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a multitude of diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Natural products have historically been a rich source of therapeutic leads, and this compound has emerged as a promising candidate. This document synthesizes the current scientific knowledge on the anti-inflammatory effects of this compound, providing a technical foundation for further research and development.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of this compound and its derivatives is primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes involved in inflammation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[2]

Studies have demonstrated that ar-turmerone effectively inhibits the NF-κB signaling pathway.[3][4] It has been shown to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[3] This inhibitory effect on NF-κB activation is a crucial mechanism underlying the suppression of downstream inflammatory gene expression.[1]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

Mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK, are another critical set of signaling molecules involved in the inflammatory process.[1] These pathways are activated by various extracellular stimuli and regulate the production of inflammatory cytokines and enzymes. Ar-turmerone has been found to inhibit the phosphorylation of JNK and p38 MAPK in response to inflammatory stimuli like amyloid-β.[3][4] By attenuating MAPK signaling, ar-turmerone further contributes to its broad anti-inflammatory profile.

Downregulation of Pro-inflammatory Mediators

A direct consequence of the inhibition of NF-κB and MAPK signaling is the reduced production of a wide array of pro-inflammatory molecules.

-

Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS): In inflammatory conditions, large amounts of NO are produced by iNOS, contributing to vasodilation and tissue damage. Turmeronols, closely related compounds to this compound, have been shown to significantly inhibit LPS-induced NO production and the expression of iNOS in microglial cells.[2]

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Ar-turmerone has been reported to suppress the expression of COX-2.[3]

-

Pro-inflammatory Cytokines: this compound and its derivatives have been shown to dose-dependently reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), in various cell models.[3][5][6]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its related compounds on various inflammatory markers.

| Compound | Cell Line | Stimulant | Target | Inhibition | Reference |

| ar-Turmerone | HaCaT | TNF-α (5 ng/mL) | IL-1β mRNA | Dose-dependent reduction (5, 10, 20 μM) | [5] |

| ar-Turmerone | HaCaT | TNF-α (5 ng/mL) | IL-6 mRNA | Dose-dependent reduction (5, 10, 20 μM) | [5] |

| ar-Turmerone | HaCaT | TNF-α (5 ng/mL) | IL-8 mRNA | Dose-dependent reduction (5, 10, 20 μM) | [5] |

| ar-Turmerone | HaCaT | TNF-α (5 ng/mL) | IL-1β Protein | Dose-dependent reduction (5, 10, 20 μM) | [5] |

| ar-Turmerone | HaCaT | TNF-α (5 ng/mL) | IL-6 Protein | Dose-dependent reduction (5, 10, 20 μM) | [5] |

| ar-Turmerone | HaCaT | TNF-α (5 ng/mL) | IL-8 Protein | Dose-dependent reduction (5, 10, 20 μM) | [5] |

| ar-Turmerone | Primary Hippocampal Neurons | Aβ₂₅₋₃₅ | TNF-α Protein | Dose-dependent reduction (30, 100, 300 μM) | [6] |

| ar-Turmerone | Primary Hippocampal Neurons | Aβ₂₅₋₃₅ | NF-κB mRNA | Significant reduction at 100 μM | [6] |

| ar-Turmerone | Primary Hippocampal Neurons | Aβ₂₅₋₃₅ | NF-κB Protein | Dose-dependent reduction (30, 100, 300 μM) | [6] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to evaluate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.[7]

-

Assay Procedure:

-

Seed RAW 264.7 cells (1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[8]

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]

-

Collect the cell culture supernatant.

-

Measure the amount of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent. This involves mixing 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[8]

-

Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Cell Viability: A concurrent MTT assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[8]

This protocol assesses the effect of a compound on the production of pro-inflammatory cytokines in human keratinocytes stimulated with TNF-α.

-

Cell Culture: Human immortalized keratinocytes (HaCaT) are cultured in DMEM with 10% FBS and antibiotics.[9]

-

Assay Procedure:

-

Seed HaCaT cells in a 6-well plate.

-

Treat the cells with different concentrations of this compound in the presence of TNF-α (e.g., 10 ng/mL) for 24-48 hours.[9]

-

Collect the cell culture supernatant to measure secreted cytokine levels (e.g., IL-1β, IL-6, IL-8) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9]

-

Lyse the cells to extract total RNA for quantitative real-time PCR (qRT-PCR) analysis of cytokine mRNA expression or to extract protein for Western blot analysis.

-

This technique is used to quantify the levels of key proteins in the NF-κB signaling pathway to determine the mechanism of action of the test compound.

-

Cell Treatment and Lysis:

-

Treat cells (e.g., macrophages or keratinocytes) with this compound followed by stimulation with an inflammatory agent (e.g., LPS or TNF-α).

-

Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.[10]

-

For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.[11]

-

-

Protein Quantification and Electrophoresis:

-

Protein Transfer and Immunodetection:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour.[13]

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C or for 1-2 hours at room temperature.[10][12]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

-

Detection and Analysis:

In Vivo Anti-inflammatory Assay

This is a widely used and reproducible model of acute inflammation to assess the in vivo anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats or Swiss albino mice are commonly used.

-

Procedure:

-

Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin (B1671933) or diclofenac) should be included.[15]

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan suspension (in saline) into the sub-plantar region of the right hind paw of each animal.[15][16]

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15][16]

-

-

Data Analysis:

-

The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

-

The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.

Figure 2: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

The existing body of evidence strongly suggests that this compound and its related compounds possess significant anti-inflammatory properties. The primary mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of a wide range of pro-inflammatory mediators. The quantitative data, though still preliminary, indicates a dose-dependent effect, highlighting its potential as a therapeutic agent.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Comprehensive Dose-Response Studies: Establishing detailed dose-response curves and IC₅₀ values for a wider range of inflammatory markers and cell types.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective anti-inflammatory agents.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and efficacy in vivo.

-

Evaluation in Chronic Disease Models: Assessing the therapeutic potential of this compound in more complex, chronic models of inflammatory diseases.

-

Safety and Toxicology Studies: Conducting comprehensive safety and toxicology assessments to ensure its suitability for clinical development.

References

- 1. This compound Standard|For Research Use Only [benchchem.com]

- 2. Turmeronols (A and B) from Curcuma longa have anti-inflammatory effects in lipopolysaccharide-stimulated BV-2 microglial cells by reducing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. TLR4/NF-κB-Mediated Anti-Inflammatory and Cognitive Protective Actions of Curcuma longa and Ar-turmerone in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qascf.com [qascf.com]

- 10. benchchem.com [benchchem.com]

- 11. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 12. benchchem.com [benchchem.com]

- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 14. researchgate.net [researchgate.net]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

The Neuroprotective Potential of Alpha-Turmerone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-turmerone, a bioactive sesquiterpenoid found in the essential oil of Curcuma longa (turmeric), is emerging as a promising candidate for neuroprotective therapies. This technical guide provides a comprehensive overview of the initial scientific evidence supporting the neuroprotective properties of this compound. It details the compound's multifaceted mechanisms of action, including its anti-inflammatory effects, direct neuroprotection via antioxidant pathways, and its role in promoting neural stem cell proliferation and differentiation. This document synthesizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the underlying molecular pathways to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. Chronic neuroinflammation, oxidative stress, and impaired neurogenesis are key pathological hallmarks of these conditions. Current therapeutic strategies often provide symptomatic relief but fall short of halting or reversing the underlying neurodegenerative processes. Consequently, there is a pressing need for novel therapeutic agents that can target these fundamental mechanisms. This compound (ar-turmerone) has garnered significant scientific interest for its potential to address these pathological pillars. This guide explores the foundational studies that illuminate the neuroprotective promise of this natural compound.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through several distinct yet interconnected mechanisms:

-

Anti-inflammatory Action: this compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system.[1] Over-activated microglia contribute to neuroinflammation by releasing a barrage of pro-inflammatory cytokines and reactive oxygen species. This compound mitigates this by inhibiting key inflammatory signaling pathways.

-

Direct Neuroprotection and Antioxidant Response: Beyond its anti-inflammatory properties, this compound directly protects neurons from toxic insults.[2][3] This is achieved, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[2][3]

-

Stimulation of Neural Stem Cells: this compound has demonstrated the ability to promote the proliferation and differentiation of neural stem cells (NSCs) both in vitro and in vivo.[4][5][6] This suggests a potential for this compound to support endogenous brain repair mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Neural Stem Cell (NSC) Proliferation

| Parameter | Cell Type | Treatment | Concentration | Outcome | Reference |

| NSC Proliferation | Primary Fetal Rat NSCs | This compound | 6.25 µg/mL | ~80% increase in NSC numbers | [4] |

| Proliferating NSCs | Primary Fetal Rat NSCs | This compound | Certain concentrations | Increase from ~50% to ~80% | [4] |

| Ki67 mRNA Levels | Primary Fetal Rat NSCs | This compound | 6.25 µg/mL | Significant increase | [4] |

Table 2: Neuroprotective Effects of this compound and its Analogs

| Parameter | Model | Challenge | Treatment | Concentration | Outcome | Reference |

| Dopaminergic Neuron Survival | Midbrain Slice Cultures | IFN-γ/LPS | S-Tur, R-Tur, Atl, A2 | 20 µM | Substantial inhibition of neuronal loss | [2][7] |

| Dopaminergic Neuron Survival | Microglia-reduced Slice Cultures | MPP+ | S-Tur, Atl, A2 | Not specified | Significant inhibition of degeneration | [2][7] |

| Cell Viability | Primary Hippocampal Neurons | Amyloid-β (Aβ) | This compound | 30, 100, 300 µM | Increase in viability to 63.24%, 77.70%, and 81.57% respectively | [8] |

Table 3: Anti-inflammatory Effects of this compound

| Parameter | Cell Type | Challenge | Treatment | Concentration | Outcome | Reference |

| TNF-α Production | Primary Hippocampal Neurons | Amyloid-β (Aβ) | This compound | 30, 100, 300 µM | Significant reduction in a dose-dependent manner | [8] |

| IFN-β Production | Primary Hippocampal Neurons | Amyloid-β (Aβ) | This compound | 30, 100, 300 µM | Significant reduction in a dose-dependent manner | [8] |

| iNOS Activity | Primary Hippocampal Neurons | Amyloid-β (Aβ) | This compound | 30, 100, 300 ng/mL | Significant reduction in a dose-dependent manner | [8] |

| iNOS and IL-1β mRNA | BV2 Microglial Cells | LPS | Ar-turmerone analogs | 20 µM | Significant reduction | [7] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature.

In Vitro Neural Stem Cell Proliferation Assay

-

Cell Culture: Primary neural stem cells are isolated from the brains of fetal rats.

-

Treatment: NSCs are cultured in the presence of various concentrations of this compound (e.g., 3.125 to 25 µg/mL) for 72 hours.[4]

-

Proliferation Assessment:

-

Cell Counting: The total number of cells is quantified to determine the effect on NSC expansion.[4]

-

BrdU Incorporation: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the culture medium. The percentage of BrdU-positive cells is determined by immunocytochemistry to measure the proportion of proliferating cells.[4]

-

Ki67 qPCR: RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA levels of the proliferation marker Ki67.[4]

-

Midbrain Slice Culture Model of Neurodegeneration

-

Slice Preparation: Organotypic midbrain slice cultures are prepared from rodent pups.

-

Induction of Neurodegeneration: Neuroinflammation and dopaminergic neurodegeneration are induced by treating the slices with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[2] Alternatively, direct neurotoxicity is induced using 1-methyl-4-phenylpyridinium (MPP+).[2]

-

Treatment: this compound or its analogs are co-administered with the neurotoxic stimuli.[2]

-

Analysis:

-

Immunohistochemistry: Slices are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

-

Neuron Quantification: The number of TH-positive neurons is counted to assess the extent of neuroprotection.[9]

-

Nitric Oxide Measurement: The production of nitric oxide (NO), a mediator of neuroinflammation, is quantified in the culture medium.[9]

-

In Vitro Microglial Anti-inflammatory Assay

-

Cell Culture: The murine microglial cell line, BV2, is commonly used.

-